(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a dicyclohexylmethyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazole derivatives, while reduction could produce various reduced forms of the original compound. Substitution reactions can lead to a wide range of substituted pyridine and oxazole derivatives.
Scientific Research Applications
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in materials science, including the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(Cyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole
- 2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
- 2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-oxazole
Uniqueness
(S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its specific substitution pattern and stereochemistry. This uniqueness can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4S)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-16-15-25-22(23-16)20-14-8-13-19(24-20)21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h8,13-14,16-18,21H,2-7,9-12,15H2,1H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXPUUHRXJEXOD-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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